molecular formula C18H19N3O4S B2393907 N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide CAS No. 921556-20-9

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2393907
CAS No.: 921556-20-9
M. Wt: 373.43
InChI Key: CWCBOEUDFKLXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a 1-ethyl-2-oxoindolin-5-yl substituent on the sulfamoyl group. Its structure integrates three critical pharmacophores:

  • Sulfonamide group: Imparts acidity and metal-binding capacity, often critical for enzyme inhibition (e.g., urease, carbonic anhydrase).

Properties

IUPAC Name

N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-3-21-17-9-6-15(10-13(17)11-18(21)23)20-26(24,25)16-7-4-14(5-8-16)19-12(2)22/h4-10,20H,3,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCBOEUDFKLXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Sulfamoyl Substituent Key Functional Features Biological Activity
Target Compound 1-Ethyl-2-oxoindolin-5-yl Bicyclic indolinone, ethyl group Not reported in evidence
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide Pyrimidin-2-yl Heteroaromatic ring, hydrogen-bond acceptor Urease inhibition (IC₅₀: 12.3 µM)
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide 5-Methylisoxazol-3-yl Small heterocycle, methyl group Urease inhibition (IC₅₀: 9.8 µM)
N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide Pyridin-2-yl Aromatic amine, acrylamide linker Apoptosis induction (IC₅₀: 4.7 µM in HCT-116)
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide 4-Methoxyphenyl Electron-donating methoxy group Intermediate for heterocyclic synthesis

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., pyrimidin-2-yl) enhance sulfonamide acidity (pKa ~10–11), favoring interactions with metalloenzymes like urease . The methoxy group in N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide is electron-donating, reducing acidity .
  • Bioactivity : Pyrimidine and isoxazole analogs show potent urease inhibition, while pyridine-linked acrylamides exhibit anticancer activity .

Key Observations :

  • Synthesis : Most analogs are synthesized via coupling reactions (e.g., EDC/HOBt) or nucleophilic substitution between sulfonyl chlorides and amines. The target compound likely follows similar protocols.
  • Melting Points : Higher melting points (e.g., 245–247°C for pyridine derivatives) correlate with increased crystallinity due to aromatic stacking .
  • Chromatography : Rf values vary with substituent polarity; pyrimidine analogs (Rf: 0.79) are less polar than isoxazole derivatives (Rf: 0.81) .

Pharmacological and Mechanistic Insights

Table 3: Pharmacological Data (Selected Compounds)

Compound Name Target Enzyme/Pathway Activity (IC₅₀/EC₅₀) Mechanism Insights
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide Urease 12.3 µM Competitive inhibition via sulfonamide-metal coordination
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide Urease 9.8 µM Enhanced binding due to isoxazole’s hydrogen-bond acceptor
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide Inflammatory pain pathways Superior to paracetamol Modulates TRPV1/COX-2 signaling
Pyrazole-sulfonamide derivatives () Tyrosine kinase receptors IC₅₀: 4.7–8.2 µM ATP-binding site inhibition

Key Observations :

  • Urease Inhibitors : Pyrimidine and isoxazole derivatives exhibit sub-micromolar activity, suggesting the sulfonamide group’s role in coordinating the enzyme’s nickel center .
  • Anticancer Activity : Pyridine-linked acrylamides () induce apoptosis via tyrosine kinase inhibition, highlighting the importance of aromatic substituents in ATP-binding site interactions.

Biological Activity

Overview

N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic compound categorized as an indole derivative. It possesses unique structural features, including a sulfamoyl group and an acetamide functional group, which contribute to its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of Indole Moiety : The indole ring is synthesized using methods such as Fischer indole synthesis.
  • Introduction of Sulfamoyl Group : This is achieved by reacting the indole derivative with sulfamoyl chloride.
  • Acetylation : The final step involves acetylation using acetic anhydride.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has shown:

  • Bactericidal Activity : Effective against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Inhibition : Demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentrations (MBICs) reported between 62.216 and 124.432 μg/mL .

Anticancer Activity

The indole derivatives are well-known for their anticancer properties. Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential therapeutic effects in inflammatory diseases. Research indicates that it may modulate inflammatory pathways, although specific mechanisms are still under investigation.

The biological activity of this compound is thought to involve:

  • Binding to Enzymes and Receptors : The indole moiety interacts with various biological targets, modulating their function.
  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, which could contribute to its antimicrobial activity .
  • Quorum Sensing Interference : The compound may affect bacterial communication systems, leading to reduced biofilm formation.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Indole-3-acetic acidIndole structurePlant hormone
IndomethacinIndole nucleusNonsteroidal anti-inflammatory drug
N-(4-sulfamoylphenyl)acetamideSulfamoyl and acetamide groupsAntimicrobial activity

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study reported that sulfonamide derivatives exhibited significant activity against biofilms formed by MRSA, emphasizing the potential of compounds like this compound in treating resistant infections .
  • Anticancer Potential : Research on related indole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting a need for further exploration of this compound's anticancer properties.

Q & A

Q. What are the key synthetic strategies for preparing N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfamoylation of the indolinone core, followed by coupling with the acetamide-bearing phenyl group. Critical steps include:

  • Sulfamoylation : Reacting 1-ethyl-2-oxoindolin-5-amine with a sulfamoyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Acetamide Coupling : Using palladium or copper catalysts for cross-coupling reactions to attach the phenylacetamide moiety. Temperature control (e.g., 80–120°C) and reaction time (12–24 hours) are crucial for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Q. What analytical methods are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and confirm the absence of unreacted intermediates. For example, the ethyl group on the indolinone ring should show a triplet at ~1.2 ppm (CH3) and a quartet at ~3.4 ppm (CH2) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • X-ray Crystallography : Resolve bond angles and spatial arrangements of the sulfamoyl and acetamide groups, critical for understanding reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Substituent Variation : Synthesize analogs with modified ethyl (indolinone), sulfamoyl, or acetamide groups to assess impact on bioactivity. For example, replacing the ethyl group with bulkier alkyl chains could alter binding affinity .
  • In Vitro Assays : Use kinase inhibition assays or cell viability tests (e.g., MTT assays on cancer cell lines) to correlate structural changes with activity .
  • Computational Docking : Molecular docking with target proteins (e.g., COX-2 or EGFR) to predict binding modes and guide SAR .

Q. What computational approaches are recommended to predict the compound’s reactivity and interaction with biological targets?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as sulfamoyl group stability under acidic/basic conditions .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or protein active sites to assess permeability and target engagement .
  • ADMET Prediction : Tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Replicate Studies : Ensure consistent experimental conditions (e.g., cell line origin, serum concentration in assays) .
  • Orthogonal Validation : Cross-verify results using multiple assays (e.g., Western blotting alongside cell viability assays) to confirm mechanism of action .
  • Meta-Analysis : Compare data across studies to identify trends, such as concentration-dependent cytotoxicity thresholds .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Flow Chemistry : Continuous flow systems to control exothermic reactions (e.g., sulfamoylation) and reduce side products .
  • Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy to adjust reaction parameters dynamically .

Q. How should researchers address solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.